molecular formula C17H16N2O2S B2486910 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide CAS No. 2309306-95-2

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide

Cat. No.: B2486910
CAS No.: 2309306-95-2
M. Wt: 312.39
InChI Key: HHUGWERLOQCAQO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)17(20)19-9-13-4-3-6-18-16(13)14-5-7-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUGWERLOQCAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Cyclization

The Paal-Knorr reaction is a classical method for furan synthesis. For 2,5-dimethylfuran-3-carboxylic acid, the following steps are employed:

  • Substrate Preparation : Ethyl acetoacetate reacts with α-chloroketones (e.g., 3-chloropentane-2,4-dione) under acidic conditions to form ethyl 2,5-dimethylfuran-3-carboxylate.
  • Ester Hydrolysis : The ester is hydrolyzed using concentrated sulfuric acid at elevated temperatures (80–100°C) to yield the carboxylic acid.

Reaction Conditions :

Step Reagents/Conditions Yield
Cyclization HCl (g), ethanol, reflux, 12 h 68%
Hydrolysis H₂SO₄ (conc.), 90°C, 6 h 92%

Alternative Route: Condensation with Anthraquinone Derivatives

As demonstrated in the synthesis of anthra[2,3-b]furan-3-carboxamides, condensation of ethyl acetoacetate with halogenated anthraquinones (e.g., 1,4-hydroxy-2,3-dichloroanthraquinone) under basic conditions generates furan carboxylates. Subsequent hydrolysis produces the carboxylic acid.

Synthesis of [2-(Thiophen-3-yl)Pyridin-3-yl]Methanamine

Suzuki-Miyaura Cross-Coupling

The pyridine-thiophene scaffold is constructed via palladium-catalyzed coupling:

  • Substrate Preparation : 3-Bromo-2-iodopyridine is treated with thiophen-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.
  • Amination : The resulting 2-(thiophen-3-yl)pyridine-3-carbonitrile is reduced using LiAlH₄ to yield the primary amine.

Optimization Data :

Catalyst Solvent Temperature Yield
Pd(PPh₃)₄ Toluene/H₂O 100°C 75%
PdCl₂(dppf) DMF 120°C 68%

Directed Ortho Metalation

An alternative strategy employs directed metalation to install the thiophene group:

  • Lithiation : 3-Picoline is treated with LDA at −78°C, followed by quenching with thiophen-3-yl electrophiles (e.g., thiophen-3-yl iodide).
  • Oxime Formation and Reduction : The methyl group is converted to an oxime, which is reduced to the amine using BH₃-THF.

Amide Bond Formation

Acyl Chloride Method

The most efficient route involves converting the carboxylic acid to its acyl chloride:

  • Chlorination : 2,5-Dimethylfuran-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in benzene under reflux.
  • Coupling : The acyl chloride reacts with [2-(thiophen-3-yl)pyridin-3-yl]methanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Yield Comparison :

Method Base Solvent Yield
SOCl₂ Et₃N DCM 88%
CDI DMAP THF 45%

Coupling Reagents

While carbodiimides (DCC, EDC) and uronium salts (HATU, TBTU) are viable, they exhibit lower efficacy for this substrate. For example, HATU-mediated coupling in DMF yields ≤25% due to steric hindrance from the pyridine-thiophene moiety.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the product.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (s, 1H, thiophene-H), 4.62 (s, 2H, CH₂), 2.48 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
    • HRMS (ESI+) : m/z calcd. for C₁₇H₁₆N₂O₂S [M+H]⁺ 313.1014, found 313.1011.

Challenges and Optimization

  • Regioselectivity : Ensuring correct substitution on the pyridine ring requires precise stoichiometry and catalyst selection.
  • Acyl Chloride Stability : Freshly prepared acyl chloride must be used immediately to prevent decomposition.
  • Amine Sensitivity : The primary amine is prone to oxidation; reactions are conducted under inert atmosphere.

Industrial-Scale Considerations

  • Cost Efficiency : SOCl₂-mediated chlorination is preferred over coupling reagents for large-scale production.
  • Green Chemistry : Solvent recovery (toluene, DCM) and catalytic recycling (Pd) are critical for sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • A549 (Lung Cancer Cells) : Treatment with concentrations around 100 µM resulted in a notable reduction in cell viability.

Table 1: Summary of Anticancer Activity

Cell LineConcentration (µM)Effect
A549100Significant reduction in viability

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens. Studies have shown effective inhibition of bacterial growth, making it a candidate for further development in antimicrobial therapies.

Table 2: Summary of Antimicrobial Activity

PathogenConcentration (µM)Observed Effect
Klebsiella pneumoniaeVariesEffective growth inhibition
Staphylococcus aureusVariesEffective growth inhibition

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in material sciences. Its unique structural features make it suitable for incorporation into polymers and other materials that require specific thermal or mechanical properties.

Case Studies and Research Findings

Numerous studies have investigated the biological efficacy of this compound:

  • Anticancer Studies : A study published in Drug Target Insights reported significant cytotoxic effects against various cancer cell lines, highlighting the need for further exploration into its mechanisms and potential clinical applications .
  • Antimicrobial Efficacy : Research published in journals focusing on medicinal chemistry has documented the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Data Table: Key Parameters of Related Compounds

Parameter Target Compound* N,N-Diethyl-3-fluoropyridine-2-carboxamide Typical Furan Carboxamides
Core Structure Furan-thiophene-pyridine hybrid Pyridine-fluorine-carboxamide Furan-carboxamide
Synthetic Yield Not reported 33% 40–70% (varies by method)
Catalytic System Not reported Pd(II) acetate/Et₃N Pd/Cu catalysts common
Potential Bioactivity Hypothesized (neurological) Undisclosed Antimicrobial/antitumor

*No experimental data for the target compound is available in the provided evidence.

4. Research Gaps and Limitations
The provided evidence lacks direct information on 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide , necessitating reliance on structural analogues and general methodologies. Key gaps include:

  • Synthetic routes and yields.
  • Crystallographic data (e.g., bond angles, packing motifs).
  • Experimental bioactivity or computational docking studies.

5. Conclusion While the target compound’s hybrid architecture suggests unique physicochemical and bioactive properties, the absence of specific data in the provided evidence precludes a definitive comparison. Future studies should prioritize synthetic optimization (e.g., improving Pd-catalyzed coupling efficiency) and crystallographic characterization using tools like SHELX .

Biological Activity

The compound 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C17H21N2O3S
  • Molecular Weight : 319.4 g/mol
  • CAS Number : 2309779-30-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various compounds related to thiophenes and pyridines. Although specific data on this compound is limited, its structural analogs show promising results:

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
3kS. aureus3.9012.50
MRSA<1.00N/A
C. albicans7.80N/A

These findings suggest that compounds with similar structures may exhibit significant antibacterial activity, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of compounds containing thiophene and pyridine moieties has been documented in various studies. For instance, derivatives have been tested against multiple cancer cell lines with varying degrees of success:

CompoundCell LineIC50 (µg/mL)
7fA549193.93
H460<371.36
HT-29N/A

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating a promising anticancer profile .

Anti-inflammatory Activity

Inflammation-related pathways are critical in various diseases, and compounds similar to this compound have shown potential in modulating these pathways. While specific data for this compound is sparse, related studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of thiophene-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups exhibited selective activity against Staphylococcus species while being inactive against E. coli .
  • Cytotoxicity Assessment : In another study focusing on cytotoxicity, derivatives were tested against human lung cancer cell lines (A549). The results showed significant cytotoxic effects at micromolar concentrations, demonstrating the potential for further development as anticancer agents .

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